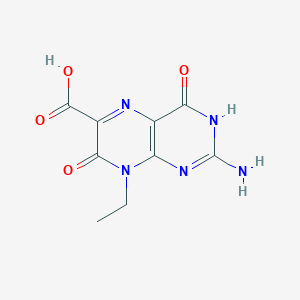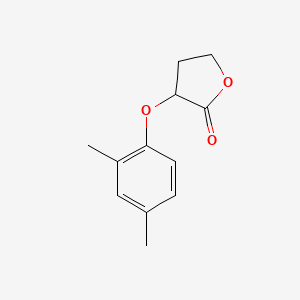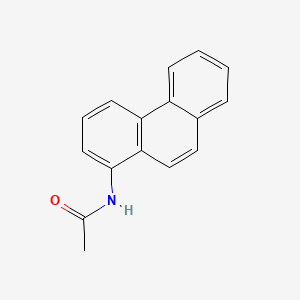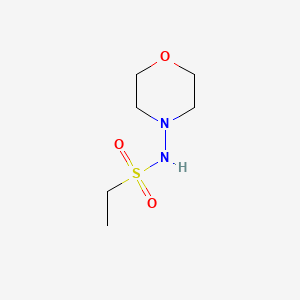
N,N-Dibutyl-2,4,6-trimethyl-benzenecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dibutyl-2,4,6-trimethyl-benzenecarboximidamide is a chemical compound known for its unique structure and properties It is characterized by the presence of dibutyl groups attached to a benzenecarboximidamide core, which is further substituted with three methyl groups at the 2, 4, and 6 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl-2,4,6-trimethyl-benzenecarboximidamide typically involves the reaction of 2,4,6-trimethylbenzenecarboximidamide with dibutylamine. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and may require a catalyst or base to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production methods often incorporate advanced techniques for purification and quality control to ensure the consistency and reliability of the final product.
化学反応の分析
Types of Reactions
N,N-Dibutyl-2,4,6-trimethyl-benzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions may yield reduced forms of the compound, potentially altering its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups.
科学的研究の応用
N,N-Dibutyl-2,4,6-trimethyl-benzenecarboximidamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent or intermediate in organic synthesis, enabling the preparation of various complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound’s unique properties make it useful in the development of materials, coatings, and other industrial products.
作用機序
The mechanism of action of N,N-Dibutyl-2,4,6-trimethyl-benzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic and industrial applications.
類似化合物との比較
N,N-Dibutyl-2,4,6-trimethyl-benzenecarboximidamide can be compared with other similar compounds, such as:
N,N-Dibutyl-2,4,6-trimethyl-benzenecarboxamide: Similar structure but with an amide group instead of an imidamide group.
N,N-Dibutyl-2,4,6-trimethyl-benzenecarboxylate: Similar structure but with an ester group instead of an imidamide group.
N,N-Dibutyl-2,4,6-trimethyl-benzenecarboxylhydrazide: Similar structure but with a hydrazide group instead of an imidamide group.
These comparisons highlight the uniqueness of this compound in terms of its functional groups and reactivity, which can influence its applications and properties.
特性
CAS番号 |
5336-86-7 |
|---|---|
分子式 |
C18H30N2 |
分子量 |
274.4 g/mol |
IUPAC名 |
N,N-dibutyl-2,4,6-trimethylbenzenecarboximidamide |
InChI |
InChI=1S/C18H30N2/c1-6-8-10-20(11-9-7-2)18(19)17-15(4)12-14(3)13-16(17)5/h12-13,19H,6-11H2,1-5H3 |
InChIキー |
YWANEAFJMTZDDU-UHFFFAOYSA-N |
正規SMILES |
CCCCN(CCCC)C(=N)C1=C(C=C(C=C1C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


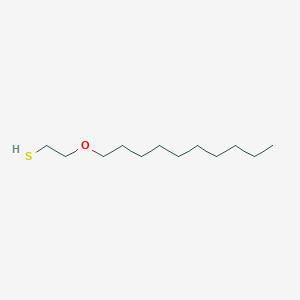
![(1S,2R,3S,6R)-3,7,7-trimethylbicyclo[4.1.0]heptan-2-ol](/img/structure/B14731679.png)

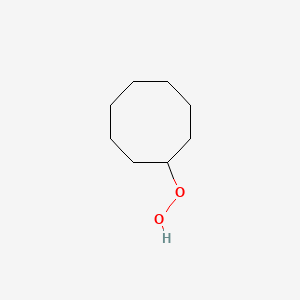

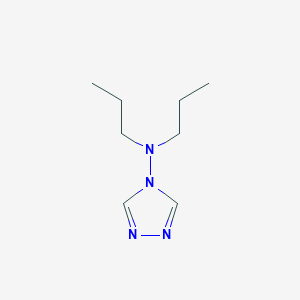


![[(1-Chloro-2,2-diethoxycyclopropyl)sulfanyl]benzene](/img/structure/B14731746.png)

